molecular formula C10H13N3O3 B1476292 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid CAS No. 1694995-21-5

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1476292
CAS No.: 1694995-21-5
M. Wt: 223.23 g/mol
InChI Key: XDRZMTHNGYAOSP-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-3-8(11-12(6)2)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZMTHNGYAOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole moiety, which is known for its diverse biological properties. The compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield of the desired product.

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. In vitro studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, compounds derived from pyrazole have been reported to induce apoptosis and cell cycle arrest in cancer cells.

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.5Induces apoptosis via caspase activation
7hMDA-MB-2313.0Microtubule destabilization
10cHepG25.0G2/M phase arrest

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is a common mechanism for many anticancer drugs.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. Studies have demonstrated that pyrazole derivatives can inhibit key enzymes such as topoisomerases and kinases (e.g., CDK2 and CDK9), which play crucial roles in cancer cell cycle regulation.

Case Studies

Case Study 1: Breast Cancer Treatment
In a study assessing the effects of pyrazole derivatives on MDA-MB-231 cells, it was found that specific compounds led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. The compounds also enhanced caspase-3 activity significantly at higher concentrations (10 μM), confirming their potential as therapeutic agents against breast cancer.

Case Study 2: Liver Cancer Inhibition
Another investigation focused on HepG2 cells revealed that certain pyrazole derivatives could effectively inhibit cell growth with IC50 values lower than those observed for standard treatments like curcumin and paclitaxel. This highlights the potential of these compounds in developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.